molecular formula C11H17ClN2O B3861770 (1E)-3-(dimethylamino)-1-phenyl-1-propanone oxime hydrochloride

(1E)-3-(dimethylamino)-1-phenyl-1-propanone oxime hydrochloride

Cat. No. B3861770
M. Wt: 228.72 g/mol
InChI Key: ZNGPYYVJACIMQK-CALJPSDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-3-(dimethylamino)-1-phenyl-1-propanone oxime hydrochloride, commonly known as DMPP, is an organic compound with the chemical formula C11H15NO.HCl. It is a white crystalline powder that is soluble in water and ethanol. DMPP is a widely used reagent in scientific research, particularly in the field of neuroscience.

Mechanism of Action

DMPP acts as an agonist of nAChRs, which are ionotropic receptors that are activated by the neurotransmitter acetylcholine. By binding to these receptors, DMPP can cause depolarization of the membrane potential and the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
DMPP has been shown to have a range of biochemical and physiological effects in the brain, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the activation of intracellular signaling pathways. These effects have been linked to improvements in cognitive function, as well as the potential for therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMPP as a research tool is its high selectivity for nAChRs, which allows for the specific targeting of these receptors in experiments. Additionally, DMPP is relatively easy to use and has a long shelf life. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are many potential future directions for research involving DMPP, including the development of new therapeutic applications for neurodegenerative diseases, the exploration of its effects on other neurotransmitter systems, and the investigation of its potential as a tool for studying the mechanisms of addiction and other psychiatric disorders. Additionally, advances in technology such as optogenetics and chemogenetics may allow for more precise control of DMPP's effects in the brain, opening up new avenues for research.

Scientific Research Applications

DMPP is primarily used in scientific research as a pharmacological tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors play a crucial role in a variety of physiological and pathological processes, including learning and memory, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(NE)-N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-13(2)9-8-11(12-14)10-6-4-3-5-7-10;/h3-7,14H,8-9H2,1-2H3;1H/b12-11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGPYYVJACIMQK-CALJPSDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=NO)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C(=N\O)/C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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